N-(6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Description
This compound is a fused heterocyclic system featuring a 2,3-dihydro-1,3-benzothiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The pyrazole ring is linked via a carboxamide group at position 3 and carries a methyl substituent at position 1.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-17-6-5-9(16-17)12(19)15-13-18(2)10-4-3-8(14)7-11(10)20-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUBPPKDMHLJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
Target Compound vs. 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide ()
- Target : 6-Fluoro, 3-methyl on benzothiazole.
- Analog: 6-Methyl on benzothiazole; additional 2,6-dichlorophenoxy group on pyrazole.
- Implications: Fluorine’s electron-withdrawing nature may enhance binding to electron-rich biological targets compared to the methyl group in the analog.
Target Compound vs. (E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()
- Target : Carboxamide linkage; 1-methyl pyrazole.
- Analog : Ketone group at pyrazole position 5; phenyl substituent at pyrazole position 1.
- Implications :
Pyrazole Modifications
Target Compound vs. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide ()
- Target : Simple 1-methyl pyrazole.
- Analog : Nitro and methyl substituents on pyrazole; tetrahydrobenzothiophene core.
- The tetrahydrobenzothiophene core may confer conformational rigidity, contrasting with the planar benzothiazole in the target .
Fluorine Substitution Trends
Target Compound vs. N-(3-(5-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)-6-fluoro-2-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide ()
- Target : Single fluorine on benzothiazole.
- Analog : Dual fluorines on benzothiophene and pyridazine rings.
- Implications :
Data Table: Key Structural and Hypothetical Pharmacological Comparisons
Research Findings and Trends
- Pyrazole Flexibility : The 1-methyl pyrazole in the target likely offers better metabolic stability than phenyl-substituted analogs, which are prone to oxidative metabolism .
- Synthetic Accessibility : The target’s simpler substituents (methyl, fluorine) suggest easier synthesis compared to heavily halogenated or polycyclic analogs .
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